molecular formula C7H3Cl2NO4 B1267645 2,6-Dichloro-3-nitrobenzoic acid CAS No. 55775-97-8

2,6-Dichloro-3-nitrobenzoic acid

Cat. No.: B1267645
CAS No.: 55775-97-8
M. Wt: 236.01 g/mol
InChI Key: PCIHIUCCINHORT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,6-Dichloro-3-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of DNA-binding antitumor agents. The compound’s nitro group is crucial for its reactivity, allowing it to participate in nucleophilic substitution reactions. Additionally, the chlorine atoms enhance its electrophilic properties, making it a valuable intermediate in organic synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to alterations in cellular function. The compound’s impact on gene expression can result in changes in protein synthesis, affecting cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction is often facilitated by the nitro and chlorine groups, which enhance the compound’s affinity for the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At high doses, this compound can cause adverse effects, including toxicity and disruption of cellular function. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function. Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, facilitating its conversion into other metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, affecting its localization and accumulation within cells. Additionally, binding proteins can facilitate the distribution of this compound to various cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-3-nitrobenzoic acid can be synthesized through the nitration of 2,6-dichlorobenzoic acid. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Comparison with Similar Compounds

  • 2,6-Dichlorobenzoic acid
  • 3-Nitrobenzoic acid
  • 4-Chloro-3-nitrobenzoic acid
  • 2-Hydroxy-4-nitrobenzoic acid

Comparison: 2,6-Dichloro-3-nitrobenzoic acid is unique due to the presence of both chlorine and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to 2,6-dichlorobenzoic acid, the nitro group in this compound enhances its electrophilicity, making it more reactive in substitution and reduction reactions . Similarly, the presence of chlorine atoms differentiates it from 3-nitrobenzoic acid, affecting its solubility and reactivity .

Properties

IUPAC Name

2,6-dichloro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIHIUCCINHORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325622
Record name 2,6-Dichloro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55775-97-8
Record name 55775-97-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dichloro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-3-nitrobenzoic Acid
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Synthesis routes and methods

Procedure details

2,6-Dichlorobenzoic acid (10 g, 52 mmol) was added portion wise to a previously stirred mixture of nitric acid (15 mL) and sulfuric acid (30 mL) at 55° C. and stirred for 30 minutes followed by stirring at room temperature for 0.5 hour. The reaction mixture was poured into crushed ice and the precipitated off white solid was filtered, washed with water, and dried under vacuum to afford 2,6-dichloro-3-nitrobenzoic acid (7 g, 57%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,6-Dichloro-3-nitrobenzoic acid interesting for chemical synthesis?

A1: The research paper focuses on using this compound as a synthon for nucleophilic reactions []. This suggests that the compound possesses structural features allowing for the attachment of nucleophiles, which are chemical species attracted to positive or electron-deficient centers. This ability to readily undergo nucleophilic reactions makes this compound a valuable building block for creating new and potentially useful molecules.

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